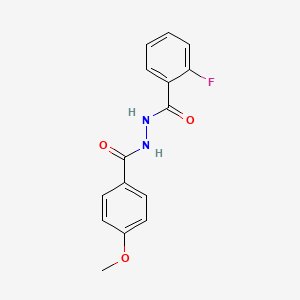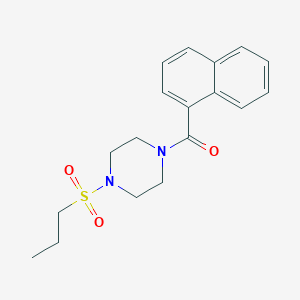![molecular formula C15H19NO2 B5762690 1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
1-[3-(2-methoxyphenyl)acryloyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-methoxyphenyl)acryloyl]piperidine, also known as MAP, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties. MAP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxyphenyl)acryloyl]piperidine is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway and the activation of the p38 1-[3-(2-methoxyphenyl)acryloyl]piperidineK signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. The p38 1-[3-(2-methoxyphenyl)acryloyl]piperidineK signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. By modulating these pathways, 1-[3-(2-methoxyphenyl)acryloyl]piperidine may be able to reduce inflammation and induce apoptosis in cancer cells.
Biochemical and physiological effects:
1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of pain, and the induction of apoptosis in cancer cells. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
1-[3-(2-methoxyphenyl)acryloyl]piperidine has several advantages for lab experiments, including its high purity, low toxicity, and good solubility in water and organic solvents. However, 1-[3-(2-methoxyphenyl)acryloyl]piperidine also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for research on 1-[3-(2-methoxyphenyl)acryloyl]piperidine, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its mechanism of action at the molecular level. In addition, the development of 1-[3-(2-methoxyphenyl)acryloyl]piperidine derivatives with improved pharmacokinetic properties and therapeutic efficacy may also be an area of interest for future research.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenyl)acryloyl]piperidine is a chemical compound that has potential therapeutic properties for the treatment of inflammatory diseases and cancer. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-[3-(2-methoxyphenyl)acryloyl]piperidine is warranted to fully understand its therapeutic potential and to develop more effective and affordable treatments for these diseases.
Synthesis Methods
The synthesis of 1-[3-(2-methoxyphenyl)acryloyl]piperidine can be achieved through various methods, including the Wittig reaction, Knoevenagel condensation, and Michael addition. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a carbonyl compound to form an α,β-unsaturated carbonyl compound. The Michael addition involves the reaction of a Michael acceptor with a nucleophile to form a new carbon-carbon bond. These methods have been used to synthesize 1-[3-(2-methoxyphenyl)acryloyl]piperidine with good yields and high purity.
Scientific Research Applications
1-[3-(2-methoxyphenyl)acryloyl]piperidine has been studied extensively for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antitumor effects. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. These findings suggest that 1-[3-(2-methoxyphenyl)acryloyl]piperidine has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-8-4-3-7-13(14)9-10-15(17)16-11-5-2-6-12-16/h3-4,7-10H,2,5-6,11-12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJWBHHWQDWHJS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)
![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5762655.png)


![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)

![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)
